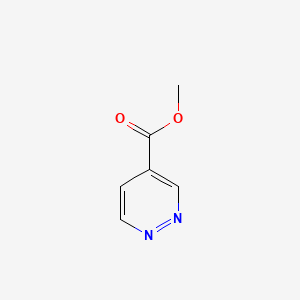

Methyl Pyridazine-4-carboxylate

説明

Molecular Architecture and Crystallographic Analysis

Methyl pyridazine-4-carboxylate (C₆H₆N₂O₂) features a pyridazine ring substituted with a methyl ester group at the 4-position. The pyridazine core is a six-membered aromatic heterocycle with two adjacent nitrogen atoms. X-ray crystallographic studies of related pyridazine derivatives reveal planar geometries, with bond lengths and angles consistent with aromatic conjugation. For example, the N–N bond length in pyridazine analogs typically ranges from 1.32–1.36 Å, while C–N bonds adjacent to the ester group measure ~1.34 Å.

The methyl ester substituent adopts a coplanar orientation with the pyridazine ring, as evidenced by dihedral angles <5° between the carboxylate and heteroaromatic planes. This planarity stabilizes the molecule through resonance interactions between the ester carbonyl and the electron-deficient pyridazine ring. Crystallographic data for analogous compounds (e.g., ethyl 3-methyl-6-phenyl-4-pyridazine carboxylate) show monoclinic or triclinic systems with unit cell parameters a = 3.86–7.08 Å, b = 6.22–11.07 Å, and c = 7.41–26.42 Å.

Table 1: Representative crystallographic parameters for pyridazine derivatives

| Parameter | Value Range | Source Compound |

|---|---|---|

| Space group | P2₁/c, P-1 | |

| N–N bond length | 1.32–1.36 Å | |

| C–O (ester) | 1.21–1.23 Å |

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR):

- ¹H NMR (DMSO-d₆): Signals include a singlet at δ 3.90–3.95 ppm (OCH₃), aromatic protons at δ 7.70–8.80 ppm (pyridazine H-3, H-5, H-6), and coupling constants J = 4.3–9.3 Hz for adjacent protons.

- ¹³C NMR : Key peaks at δ 165–170 ppm (ester C=O), 148–155 ppm (pyridazine C-4), and 52–55 ppm (OCH₃).

Infrared (IR) Spectroscopy:

- Strong C=O stretch at 1,710–1,728 cm⁻¹.

- C–O ester asymmetric/symmetric stretches at 1,240–1,260 cm⁻¹ and 1,100–1,130 cm⁻¹.

- Pyridazine ring vibrations at 1,580–1,610 cm⁻¹ (C=N) and 1,450–1,480 cm⁻¹ (C–C).

Mass Spectrometry (MS):

- Molecular ion peak at m/z 138 (C₆H₆N₂O₂⁺).

- Fragmentation patterns include loss of COOCH₃ (m/z 95) and subsequent ring decomposition.

Computational Chemistry Insights (DFT Calculations, Molecular Orbital Analysis)

Density Functional Theory (DFT) studies at the B3LYP/6-311G(d,p) level reveal:

- HOMO-LUMO Gap : 4.2–4.5 eV, indicating moderate reactivity.

- Molecular Electrostatic Potential (MEP) : Electron-deficient regions localized on pyridazine nitrogens, while the ester carbonyl acts as a nucleophilic site.

- Natural Bond Orbital (NBO) Analysis : Delocalization of π-electrons from the ester group into the pyridazine ring stabilizes the structure by ~25 kcal/mol.

Figure 1: DFT-optimized geometry of this compound

(Insert optimized structure highlighting bond lengths and angles)

Comparative Analysis with Pyridazine Derivative Isomers

Positional isomers (e.g., 3- or 5-carboxylate esters) exhibit distinct properties:

Electronic Effects:

- The 4-carboxylate isomer shows greater electron-withdrawing character due to para-substitution relative to both nitrogens, reducing aromaticity by 12% compared to meta-substituted analogs.

Spectroscopic Shifts:

- ¹H NMR: 3-Carboxylate isomers display upfield shifts (Δδ = 0.2–0.4 ppm) for H-5 due to reduced ring current effects.

- IR: 5-Carboxylate esters exhibit C=O stretches 10–15 cm⁻¹ higher than the 4-isomer due to steric hindrance.

Thermodynamic Stability:

- The 4-isomer is

特性

IUPAC Name |

methyl pyridazine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c1-10-6(9)5-2-3-7-8-4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJFLWNYKGMQQOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30498310 | |

| Record name | Methyl pyridazine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30498310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34231-77-1 | |

| Record name | Methyl pyridazine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30498310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl pyridazine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 4-pyridazinecarboxylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2U2BP7FKV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Synthetic Routes and Reaction Conditions: Methyl Pyridazine-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of pyridazine-4-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under reflux conditions, resulting in the esterification of the carboxylic acid group to form this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.

化学反応の分析

Types of Reactions: Methyl Pyridazine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridazine-4-carboxylic acid.

Reduction: Reduction reactions can convert it into corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridazine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.

Major Products:

Oxidation: Pyridazine-4-carboxylic acid.

Reduction: Corresponding alcohols or amines.

Substitution: Various substituted pyridazine derivatives.

科学的研究の応用

Chemistry

Methyl Pyridazine-4-carboxylate serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, facilitating the development of new materials and compounds.

Biology

The compound has been studied for its biological activities, particularly as an enzyme inhibitor and receptor ligand. Notable applications include:

- Antimicrobial Activity: Derivatives have shown significant effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) as low as 16 μg/mL against pathogens like Neisseria meningitidis and Haemophilus influenzae.

- Antichlamydial Activity: In vitro studies indicate that certain derivatives can inhibit chlamydial inclusion formation, suggesting potential therapeutic uses against Chlamydia infections.

- Pharmacological Potential: Molecular docking studies suggest that this compound could serve as a lead for developing drugs targeting inflammatory diseases and infections.

Industry

In industrial applications, this compound is utilized in the production of agrochemicals and pharmaceuticals. Its ability to act as an intermediate in chemical synthesis makes it valuable for developing new products.

Case Studies

-

Antimicrobial Research:

A study highlighted the efficacy of this compound derivatives against bacterial strains, demonstrating their potential as new antibiotics. The research indicated that modifications to the pyridazine ring could enhance antimicrobial potency. -

Drug Development:

Molecular docking studies have identified this compound as a promising candidate for drug development targeting specific enzymes involved in disease pathways. These findings underscore its potential role in therapeutic applications. -

Industrial Applications:

The compound has been successfully integrated into the synthesis of agrochemicals, showcasing its utility in enhancing crop protection products through improved efficacy profiles.

作用機序

The mechanism of action of Methyl Pyridazine-4-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the nature of the target molecule.

類似化合物との比較

Structural Analogues and Derivatives

The following table summarizes key structural analogues of methyl pyridazine-4-carboxylate, highlighting differences in substituents and functional groups:

Physicochemical Properties

- Solubility : this compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to its ester group and aromatic ring . In contrast, derivatives like ethyl 6-(p-tolyl)pyridazine-4-carboxylate show reduced solubility in water due to hydrophobic p-tolyl groups .

- Reactivity: this compound undergoes selective metalation at the 3-position when treated with (TMP)₃CdLi, yielding mono- or di-iodinated products . This contrasts with ethyl isonicotinate (pyridine analogue), which forms a single iodinated product under similar conditions . The 3-amino derivative demonstrates enhanced nucleophilic reactivity at the amino group, enabling coupling reactions for drug discovery .

Key Research Findings

Reaction Pathways

Stability and Handling

- This compound is stable under inert atmospheres but hydrolyzes slowly in aqueous acidic/basic conditions . Derivatives with electron-donating groups (e.g., 3-amino) exhibit greater hydrolytic stability .

生物活性

Methyl pyridazine-4-carboxylate is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, synthesis, and potential applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound features a pyridazine ring with a carboxylate ester functional group. Its chemical formula is with a molecular weight of approximately 152.15 g/mol. The presence of the carboxylate group enhances its solubility and reactivity, making it an attractive candidate for drug development.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have demonstrated that derivatives of pyridazine, including this compound, show significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, a study reported that certain derivatives displayed minimum inhibitory concentrations (MIC) as low as 16 μg/mL against N. meningitidis and H. influenzae .

- Antichlamydial Activity : Methyl pyridazine derivatives have been explored for their potential against Chlamydia infections. In vitro assays indicated that certain compounds could inhibit chlamydial inclusion formation effectively, suggesting their utility as therapeutic agents .

- Pharmacological Potential : Molecular docking studies have suggested that this compound could serve as a lead compound for developing drugs targeting various conditions, including inflammatory diseases and infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For example:

| Compound Name | Chemical Structure | Biological Activity |

|---|---|---|

| Methyl 5-(trifluoromethyl)pyridazine-4-carboxylate | Structure | Enhanced lipophilicity and antimicrobial activity |

| Methyl 4-amino-5-(trifluoromethyl)pyridine-2-carboxylate | -NH2 group | Increased solubility and potential antibacterial effects |

| Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate | -Cl group | Altered reactivity and enhanced biological interactions |

These variations demonstrate how substituents can modulate the pharmacokinetic and pharmacodynamic properties of the base structure.

Case Studies

- Study on Antimicrobial Activity : A series of methyl-pyridazine derivatives were synthesized and tested for their antimicrobial efficacy. Among them, specific compounds exhibited potent activity against bacterial strains, highlighting the importance of functional groups in enhancing efficacy .

- Molecular Docking Analysis : Research utilized molecular docking techniques to evaluate the binding affinity of methyl pyridazine derivatives to various biological targets. The results indicated promising interactions with proteins involved in inflammatory pathways, suggesting potential therapeutic applications .

- Toxicological Assessment : Preliminary toxicity studies have indicated that while some derivatives exhibit antimicrobial properties, they also require careful evaluation of cytotoxicity to ensure safety for human use .

Q & A

Q. Basic

- IR Spectroscopy : Ester carbonyl stretches (e.g., ~1734 cm⁻¹) confirm functional groups .

- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., δ 4.30 ppm for ethyl CH₂ in derivatives) .

- X-ray Crystallography : Resolves ambiguities in regiochemistry, as demonstrated in pyrazole-carboxylate structural studies .

How should researchers resolve contradictions in spectroscopic data when synthesizing derivatives?

Advanced

Contradictions (e.g., unexpected IR peaks or NMR splitting) may stem from impurities or tautomerism. Solutions include:

- Purity Assessment : HPLC or GC-MS to rule out byproducts.

- Theoretical Calculations : DFT or molecular modeling to predict spectra and compare with experimental data.

- Cross-Validation : Using multiple techniques (e.g., combining MS fragmentation patterns with elemental analysis) .

What safety protocols are essential when handling this compound in laboratory settings?

Q. Basic

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods for volatile steps.

- Waste Management : Segregate hazardous waste for professional disposal .

What intermediates are pivotal in derivatizing this compound for bioactive compound synthesis?

Advanced

Key intermediates include:

- Iodo Derivatives : Formed via metalation (e.g., 3-iodo derivatives for cross-coupling reactions).

- Hydrolysis Products : Base hydrolysis of esters to carboxylic acids for further functionalization.

- Cyclocondensation Adducts : Used in heterocycle synthesis (e.g., pyrazole or pyridazine hybrids) .

How can reaction conditions be optimized to maximize yields in large-scale syntheses?

Q. Advanced

- Solvent Selection : Polar aprotic solvents (e.g., THF) enhance metalation efficiency.

- Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-couplings) improve selectivity.

- In Situ Monitoring : Techniques like FTIR or Raman spectroscopy track reaction progress and adjust parameters dynamically .

What computational tools aid in predicting the reactivity of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。